
5,15-Bis(4-methylphenyl)-10,20-diphenylporphyrin-22,24-diide;palladium(2+)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,15-Bis(4-methylphenyl)-10,20-diphenylporphyrin-22,24-diide;palladium(2+) is a metalloporphyrin compound. Porphyrins are a group of organic compounds, known for their role in biological systems such as hemoglobin and chlorophyll. The incorporation of palladium into the porphyrin structure enhances its catalytic properties, making it useful in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,15-Bis(4-methylphenyl)-10,20-diphenylporphyrin-22,24-diide;palladium(2+) typically involves the following steps:
Formation of the Porphyrin Core: The porphyrin core is synthesized through the condensation of pyrrole with aldehydes under acidic conditions.
Substitution with Methylphenyl and Phenyl Groups: The core is then functionalized with 4-methylphenyl and phenyl groups at the meso positions.
Metallation with Palladium: The final step involves the insertion of palladium into the porphyrin core, usually achieved by reacting the porphyrin with a palladium salt under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. They involve optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
5,15-Bis(4-methylphenyl)-10,20-diphenylporphyrin-22,24-diide;palladium(2+) undergoes various chemical reactions, including:
Oxidation: It can catalyze the oxidation of organic substrates.
Reduction: It can also participate in reduction reactions.
Substitution: The compound can undergo substitution reactions where ligands in the porphyrin ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrazine are used.
Substitution: Reagents like halides or other nucleophiles are employed under mild conditions.
Major Products
The major products formed depend on the specific reaction and substrates used. For example, oxidation reactions typically yield oxidized organic compounds, while reduction reactions produce reduced forms of the substrates.
Scientific Research Applications
5,15-Bis(4-methylphenyl)-10,20-diphenylporphyrin-22,24-diide;palladium(2+) has several scientific research applications:
Chemistry: It is used as a catalyst in organic synthesis, particularly in oxidation and reduction reactions.
Biology: The compound is studied for its potential in mimicking enzyme activities.
Medicine: Research is ongoing into its use in photodynamic therapy for cancer treatment.
Industry: It is used in the development of sensors and in the catalysis of industrial chemical processes.
Mechanism of Action
The mechanism of action of 5,15-Bis(4-methylphenyl)-10,20-diphenylporphyrin-22,24-diide;palladium(2+) involves the coordination of substrates to the palladium center. This coordination facilitates the transfer of electrons, enabling various catalytic reactions. The porphyrin ring stabilizes the palladium center, enhancing its reactivity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- 5,15-Bis(4-methylphenyl)-10-phenylporphyrin
- 5,15-Bis(4-methylphenyl)-10,20-bis(4-nitrophenyl)porphyrin
Uniqueness
5,15-Bis(4-methylphenyl)-10,20-diphenylporphyrin-22,24-diide;palladium(2+) is unique due to the presence of palladium, which imparts distinct catalytic properties. Compared to similar compounds, it offers enhanced stability and reactivity, making it more effective in various catalytic applications.
Properties
Molecular Formula |
C46H32N4Pd |
|---|---|
Molecular Weight |
747.2 g/mol |
IUPAC Name |
5,15-bis(4-methylphenyl)-10,20-diphenylporphyrin-22,24-diide;palladium(2+) |
InChI |
InChI=1S/C46H32N4.Pd/c1-29-13-17-33(18-14-29)45-39-25-21-35(47-39)43(31-9-5-3-6-10-31)37-23-27-41(49-37)46(34-19-15-30(2)16-20-34)42-28-24-38(50-42)44(32-11-7-4-8-12-32)36-22-26-40(45)48-36;/h3-28H,1-2H3;/q-2;+2 |
InChI Key |
APAIQWOVUBDQTC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=C(C=C8)C)C=C4)C9=CC=CC=C9)[N-]3.[Pd+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


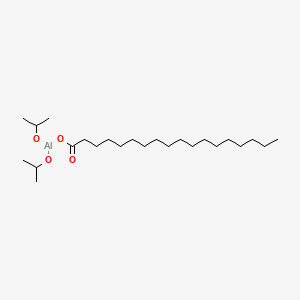

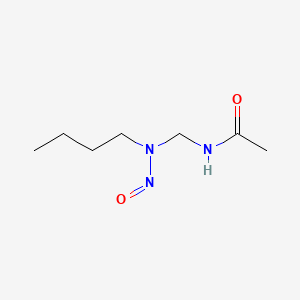
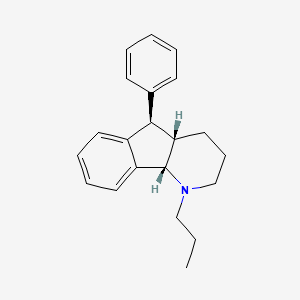
![5-Fluoro-2-[4-[(4-methyl-1-piperazinyl)methyl]phenyl]-2H-indazole-7-carboxamide](/img/structure/B13773498.png)
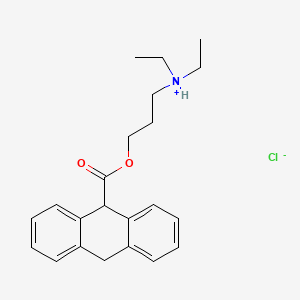
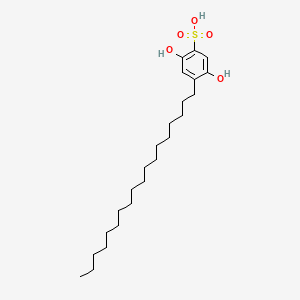

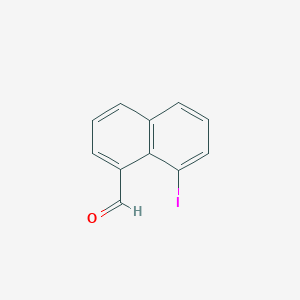
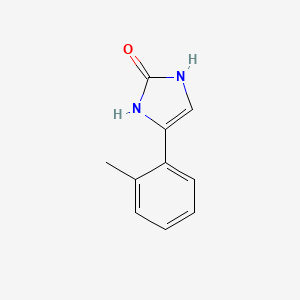
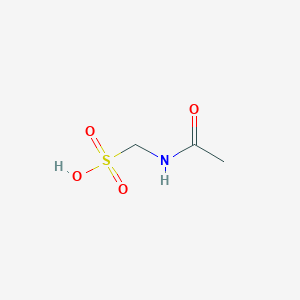
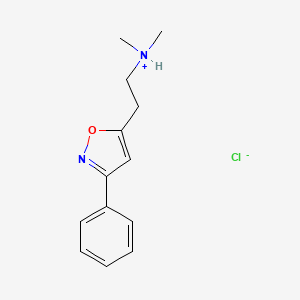
![4-(4-phenylpiperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13773538.png)
![N-[4-acetamido-3-[(2-iodoacetyl)amino]phenyl]-2-iodoacetamide](/img/structure/B13773539.png)
